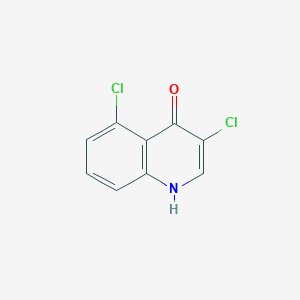
2-Ethoxy-8-methoxy-3-methyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-8-methoxy-3-methyl-2H-chromene is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. These compounds are known for their diverse biological activities and are found in various natural products, pharmaceutical agents, and biologically relevant molecules .
Preparation Methods
The synthesis of 2-Ethoxy-8-methoxy-3-methyl-2H-chromene can be achieved through several methods. One common approach involves the cyclization of salicylaldehydes with acetyl acetone and alcohol in the presence of a catalyst such as tetra-n-butylammonium fluoride . This method is efficient, offering good yields and simple reaction conditions. Industrial production methods may involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-Ethoxy-8-methoxy-3-methyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromene-2-ones.
Reduction: Reduction reactions can convert it into dihydrochromenes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include chromene-2-ones, dihydrochromenes, and substituted chromenes .
Scientific Research Applications
2-Ethoxy-8-methoxy-3-methyl-2H-chromene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interactions of chromenes with biological targets.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-8-methoxy-3-methyl-2H-chromene involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
2-Ethoxy-8-methoxy-3-methyl-2H-chromene can be compared with other chromene derivatives such as:
- 2H-chromene-3-carbaldehyde
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 4H-chromene-3-carbaldehyde
These compounds share similar structural motifs but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of ethoxy and methoxy groups in this compound imparts distinct properties, making it valuable for specific applications .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-ethoxy-8-methoxy-3-methyl-2H-chromene |
InChI |
InChI=1S/C13H16O3/c1-4-15-13-9(2)8-10-6-5-7-11(14-3)12(10)16-13/h5-8,13H,4H2,1-3H3 |
InChI Key |
XFTZALOLSGPZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=CC2=C(O1)C(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


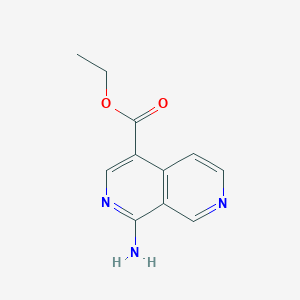


![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)
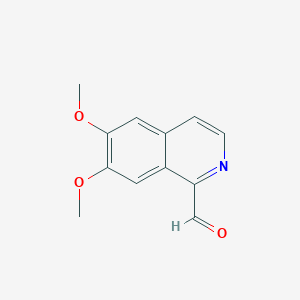
![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)
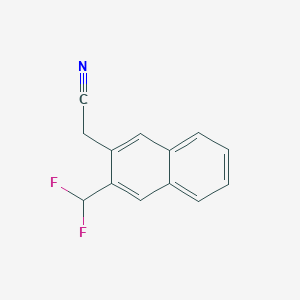

![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)

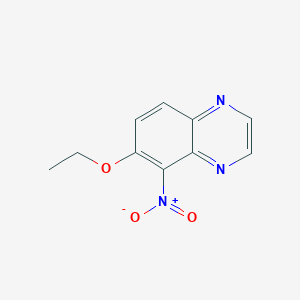

![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)
